Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
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Overview
Description
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound with the molecular formula C10H17NO2. This compound is known for its unique structure, which consists of a bicyclo[2.2.2]octane framework with an amino group at the 4-position and a carboxylate ester group at the 1-position. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate typically involves the catalytic asymmetric [4 + 2] cycloaddition reactions of cyclohexenones with electron-deficient alkenes. This method is based on enamine/iminium catalysis, which allows for the formation of the bicyclic structure without substitution on the C1 bridgehead . The reaction conditions often include the use of organic bases and mild temperatures to achieve high enantioselectivity and yield .
Industrial Production Methods
Industrial production methods for methyl 4-aminobicyclo[22 the principles of catalytic asymmetric cycloaddition can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and selectivity.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and stability to the compound. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate: Similar structure but with a hydroxymethyl group instead of an amino group.
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methyl ester: Similar structure but with a carboxylic acid group instead of a carboxylate ester.
Uniqueness
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is unique due to its combination of an amino group and a carboxylate ester group on a bicyclic framework. This unique structure provides distinct chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIKFAFEMDBXOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699306 |
Source
|
Record name | Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135908-33-7 |
Source
|
Record name | Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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